molecular formula C7H8LiNO3 B13548689 Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate

Cat. No.: B13548689
M. Wt: 161.1 g/mol
InChI Key: HCZOHMNGUDCEEZ-UHFFFAOYSA-M
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Description

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate typically involves the reaction of 5-(propan-2-yl)-1,3-oxazole-2-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert conditions to prevent moisture and air from affecting the reaction . The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the reactants and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+)5-(propan-2-yl)-1,3-thiazole-2-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate: Contains a triazole ring instead of an oxazole ring.

Uniqueness

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an oxazole derivative that incorporates lithium ions, which are known for their mood-stabilizing properties. The oxazole ring structure is significant in various biological activities, particularly in the inhibition of certain protein kinases.

Mechanisms of Biological Activity

  • Protein Kinase Inhibition : Oxazole derivatives have been documented to inhibit protein kinases such as VEGFR2, CDK2, and CDK4. These kinases play crucial roles in cell signaling pathways that regulate growth and apoptosis. The inhibition of these pathways can lead to therapeutic effects in conditions like cancer and inflammatory diseases .
  • Neuroprotective Effects : Lithium compounds are widely recognized for their neuroprotective properties. They may enhance neuronal survival and function by modulating signaling pathways involved in neuroinflammation and apoptosis. This effect is particularly relevant in the context of mood disorders and neurodegenerative diseases.
  • Induction of Ferroptosis : Recent studies indicate that certain oxazole derivatives can induce ferroptosis, a form of regulated cell death characterized by lipid peroxidation. This mechanism has been linked to the inhibition of glutathione peroxidase 4 (GPX4), an enzyme critical for maintaining cellular redox balance .

Case Studies

  • Anticancer Activity : A study investigating the effects of lithium oxazole derivatives on cancer cell lines demonstrated significant cytotoxicity through the induction of apoptosis and inhibition of cell proliferation. The presence of the lithium ion was found to enhance the overall potency of the compound against various cancer types.
  • Neuroprotective Studies : Clinical evaluations have shown that lithium treatment can reduce the risk of suicide in bipolar disorder patients, suggesting a protective role against neurodegeneration. The specific oxazole derivative's contribution to this effect remains an area for further exploration.

Data Tables

Activity Mechanism Target Outcome
Protein Kinase InhibitionInhibition of phosphorylationVEGFR2, CDK2, CDK4Reduced tumor growth
NeuroprotectionModulation of apoptosisNeuronal cellsIncreased survival rates
Ferroptosis InductionLipid peroxidationGPX4Enhanced cell death in cancer cells

Properties

Molecular Formula

C7H8LiNO3

Molecular Weight

161.1 g/mol

IUPAC Name

lithium;5-propan-2-yl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C7H9NO3.Li/c1-4(2)5-3-8-6(11-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

HCZOHMNGUDCEEZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)C1=CN=C(O1)C(=O)[O-]

Origin of Product

United States

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